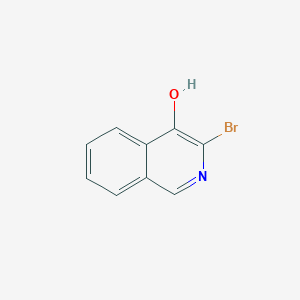

3-Bromo-4-hydroxyisoquinoline

Description

Overview of the Isoquinoline (B145761) Heterocyclic Core in Chemical Science

The isoquinoline core is a ubiquitous motif found in numerous alkaloids, which are naturally occurring compounds often exhibiting significant pharmacological properties. fiveable.menih.gov Its presence in nature has long inspired chemists to explore its synthetic potential. The aromatic and planar nature of the isoquinoline ring system allows for π-stacking interactions, a crucial factor in molecular recognition and binding processes. fiveable.me Furthermore, the nitrogen atom within the pyridine (B92270) ring introduces a site of basicity and a handle for further chemical modifications, making the isoquinoline scaffold a versatile template for the design of novel molecules. fiveable.meamerigoscientific.com

The significance of isoquinolines extends beyond their natural origins. Synthetic isoquinoline derivatives are at the heart of numerous pharmaceutical drugs, demonstrating a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neurochemical agents. nih.govresearchgate.netresearchgate.net The structural diversity achievable through the functionalization of the isoquinoline core allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. ontosight.ai This has led to a surge in research focused on developing efficient and sustainable methods for constructing and modifying the isoquinoline skeleton. rsc.orgnih.gov

Strategic Importance of Halogenation and Hydroxylation in Isoquinoline Functionalization

To unlock the full potential of the isoquinoline framework, chemists employ various functionalization strategies. Among the most powerful of these are halogenation and hydroxylation. The introduction of halogen atoms (such as bromine) and hydroxyl groups onto the isoquinoline core provides critical anchor points for further chemical transformations. acs.org

Halogenation, the process of introducing one or more halogen atoms, is a cornerstone of modern organic synthesis. Halogenated isoquinolines serve as versatile intermediates, readily participating in a wide array of cross-coupling reactions, such as the Suzuki and Sonogashira reactions. researchgate.netmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The position of the halogen atom on the isoquinoline ring dictates the regioselectivity of these subsequent reactions, making directed halogenation a critical strategic consideration. rsc.org

Hydroxylation, the introduction of a hydroxyl (-OH) group, can significantly impact a molecule's biological activity and physical properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing how a molecule interacts with biological targets like enzymes and receptors. ontosight.ai Furthermore, it can improve a compound's solubility and metabolic stability. Recent advancements have focused on the development of selective C-H hydroxylation methods, which allow for the direct installation of hydroxyl groups at specific positions on the isoquinoline ring system, often with the aid of metal catalysts. acs.orgacs.orgresearchgate.net

Positioning of 3-Bromo-4-hydroxyisoquinoline within Advanced Heterocyclic Chemistry Research

Within the vast family of isoquinoline derivatives, This compound emerges as a compound of particular interest to synthetic chemists. This molecule strategically combines both a bromine atom at the 3-position and a hydroxyl group at the 4-position of the isoquinoline core. This unique arrangement of functional groups makes it a highly valuable building block in the synthesis of more complex and potentially bioactive molecules.

The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at this specific site. researchgate.net Simultaneously, the hydroxyl group at the 4-position can be used to modulate the electronic properties of the ring system and can participate in further functionalization or act as a key interacting group in a final target molecule. The interplay between these two functional groups allows for a high degree of synthetic flexibility and the potential to generate a wide array of novel isoquinoline derivatives.

The synthesis of substituted 4-hydroxyisoquinoline (B107231) compounds, including those with a bromine substituent, has been a subject of investigation, particularly in the context of developing inhibitors for enzymes like HIF prolyl hydroxylase. google.comgoogle.com The preparation of hydroxyisoquinolines can sometimes be achieved through the copper-catalyzed hydrolysis of the corresponding bromoisoquinolines. connectjournals.com

Table 1: Chemical Compound Information

| Compound Name |

|---|

| This compound |

| 3-Bromo-4-hydroxyaniline |

| 3-Bromo-4-hydroxybenzaldehyde |

| 4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione |

| 7-Bromo-1-hydroxyisoquinoline |

| (E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |

| Methyl 6-bromo-1-hydroxyisoquinoline-4-carboxylate |

| 3-Bromo-4-hydroxyquinoline |

| 3-hydroxyisoquinoline |

| 6-bromo homophthalic acid |

| 4-Bromo-1-indanone |

| 7-Bromo-4-hydroxy-isoquinoline-3-carboxylic acid ethyl ester |

| phenyl urea |

| tris(dibenzylideneacetone)dipalladium(0) |

| XantPhos |

| cesium carbonate |

| 3-bromo isoquinoline |

| aryl boronic acid |

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

3-bromoisoquinolin-4-ol |

InChI |

InChI=1S/C9H6BrNO/c10-9-8(12)7-4-2-1-3-6(7)5-11-9/h1-5,12H |

InChI Key |

KDQPAKHIJSWZRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 4 Hydroxyisoquinoline and Its Structural Analogues

De Novo Cyclization and Annulation Strategies for Isoquinoline (B145761) Scaffold Construction

The formation of the isoquinoline core is a critical step in the synthesis of 3-bromo-4-hydroxyisoquinoline. Various de novo cyclization and annulation strategies have been developed, ranging from well-established named reactions to contemporary transition-metal-catalyzed methods. These approaches offer diverse pathways to access the fundamental isoquinoline framework, which can be subsequently functionalized or built from already substituted precursors.

Adaptations of Classical Isoquinoline Synthesis Reactions

Classical methods for isoquinoline synthesis have long been the bedrock of heterocyclic chemistry. While these reactions are well-established, their application to the synthesis of highly functionalized systems such as this compound often requires careful adaptation and optimization of reaction conditions.

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the cyclization of β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgorganicreactions.org This reaction is typically carried out in the presence of a dehydrating agent under acidic conditions. nrochemistry.com For the synthesis of a this compound precursor, a key starting material would be a suitably substituted β-phenylethylamide. The presence of a bromine atom on the aromatic ring can influence the electronic properties and thus the reactivity of the substrate in the electrophilic aromatic substitution step of the cyclization.

The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org The presence of electron-donating groups on the benzene ring generally facilitates the reaction. nrochemistry.comjk-sci.com Therefore, the position of the bromine and a protected hydroxyl group on the starting phenylethylamine is crucial. The cyclization is most effective when electron-donating groups are present on the aromatic ring. nrochemistry.com

| Reagent/Condition | Role | Reference |

| POCl₃, P₂O₅, ZnCl₂ | Condensing/Dehydrating agents | nrochemistry.comorganic-chemistry.org |

| Refluxing acidic conditions | Promotes cyclization | nrochemistry.com |

| Electron-donating groups | Activate the aromatic ring for electrophilic attack | nrochemistry.comjk-sci.com |

One of the primary challenges in applying this reaction to brominated systems is the potential for side reactions. However, microwave-assisted Bischler-Napieralski reactions have been shown to improve yields and reduce reaction times for the synthesis of substituted isoquinoline libraries. organic-chemistry.orgnih.gov

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. organicreactions.orgwikipedia.orgthermofisher.com This method is particularly attractive for the synthesis of hydroxylated isoquinolines as the starting benzaldehyde can bear a hydroxyl group (or a protected form).

| Starting Materials | Key Intermediate | Product Type | Reference |

| Benzaldehyde, 2,2-dialkoxyethylamine | Benzalaminoacetal (Schiff base) | Isoquinoline | wikipedia.orgchemistry-reaction.com |

| Substituted benzylamine, glyoxal hemiacetal | - | C1-substituted isoquinoline | thermofisher.com |

Modifications to the classical Pomeranz-Fritsch reaction have been developed to improve its scope and efficiency. However, a key limitation is that this method does not readily allow for the preparation of isoquinolines substituted at the C-3 and C-4 positions, which is a significant consideration for the synthesis of this compound. quimicaorganica.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org This tetrahydroisoquinoline can then be oxidized to the desired isoquinoline. This reaction is a special case of the Mannich reaction and is driven by the electrophilicity of the iminium ion formed in situ. wikipedia.org

This method is highly versatile for creating functionalized isoquinolines because both the β-arylethylamine and the carbonyl compound can be varied. researchgate.net For the synthesis of this compound, a β-(bromohydroxyphenyl)ethylamine could be reacted with a suitable aldehyde. The reaction conditions are generally milder than those required for the Pomeranz-Fritsch reaction, and it has been shown to work in aprotic media, sometimes even without an acid catalyst. wikipedia.org

| Catalyst/Solvent | Temperature | Key Feature | Reference |

| Acid catalyst in protic solvent | Heating | Traditional conditions | wikipedia.org |

| Aprotic media | - | Can give superior yields | wikipedia.org |

| Phosphate buffer (pH 9) | 70 °C | Milder conditions for unreactive ketones | acs.org |

Microwave-assisted Pictet-Spengler reactions have been successfully employed for the production of substituted isoquinoline libraries, offering a more efficient route. organic-chemistry.orgnih.gov The development of catalytic, asymmetric versions of the Pictet-Spengler reaction has further expanded its utility in modern organic synthesis.

Modern Transition-Metal-Catalyzed Approaches for Isoquinoline Assembly

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic scaffolds, including isoquinolines. bohrium.comresearchgate.netscnu.edu.cn These methods often offer higher efficiency, milder reaction conditions, and broader functional group tolerance compared to classical approaches.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi.com A particularly effective strategy for isoquinoline synthesis involves the palladium-catalyzed α-arylation of enolates. nih.gov This reaction typically involves the coupling of an enolate with an ortho-functionalized aryl halide to form a 1,5-dicarbonyl-like moiety, which can then be cyclized in the presence of an ammonia source to furnish the isoquinoline ring. This regioselective route is tolerant of a wide range of substituents.

The versatility of this approach allows for the synthesis of various substituted isoquinolines. For instance, the α-arylation of nitrile and ester enolates can provide access to 3-amino- and 3-hydroxyisoquinolines, respectively. Furthermore, a four-component, one-pot coupling procedure combining a methyl ketone, an aryl bromide, an electrophile, and ammonium chloride has been developed to furnish substituted isoquinolines in high yields. semanticscholar.org

| Catalyst System | Key Transformation | Resulting Isoquinoline Type | Reference |

| Palladium complex with specialized ligands | α-arylation of enolates followed by cyclization | Polysubstituted isoquinolines | nih.gov |

| Pd(II) catalyst | Cyclization of 2-(1-alkynyl)benzaldimines followed by alkenylation | 4-(1-Alkenyl)-3-arylisoquinolines | researchgate.net |

This methodology provides a convergent and regioselective pathway to polysubstituted isoquinolines, including those with electron-deficient skeletons, which are often challenging to access via traditional methods. nih.gov The ability to introduce substituents at various positions makes this a highly attractive strategy for the synthesis of complex targets like this compound.

Copper-Catalyzed Condensation and Coupling Reactions

Copper-catalyzed reactions have emerged as a versatile tool in the synthesis of isoquinoline derivatives. These methods offer an economical and efficient alternative to other transition-metal-catalyzed processes. One notable application is the cyclocondensation of ortho-alkynyl aromatic aldehydes or ketones with urea in the presence of copper salts, which provides a direct route to the isoquinoline skeleton researchgate.net. While this method has been demonstrated for various substituted isoquinolines, its specific application to yield this compound would depend on the appropriate choice of starting materials.

Another key copper-catalyzed transformation is the hydrolysis of bromoisoquinolines to their corresponding hydroxyisoquinolines connectjournals.com. This reaction is particularly relevant for the synthesis of 4-hydroxyisoquinoline (B107231) derivatives. The process involves the copper-catalyzed displacement of a bromine atom with a hydroxyl group, typically at high temperatures. However, a challenge in this method is the potential formation of stable copper(II) complexes with the product. To circumvent this, optimized workup procedures involving treatment with sodium sulfide or pH adjustment with carbon dioxide have been developed to break up the complex and isolate the desired hydroxyisoquinoline connectjournals.com.

The following table summarizes a representative copper-catalyzed hydrolysis reaction:

| Starting Material | Catalyst | Product | Key Feature |

| 4-Bromoisoquinoline | Copper catalyst | 4-Hydroxyisoquinoline | Formation of a copper complex with the product requires a specific workup connectjournals.com. |

Copper catalysis is also instrumental in cross-coupling reactions. For instance, the Cu(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been developed for the synthesis of internal alkynes, which are precursors for various heterocyclic systems nih.gov. Such strategies could be adapted for the construction of appropriately substituted precursors for isoquinoline synthesis.

Rhodium(III)-Catalyzed C-H Activation in Isoquinoline Synthesis

Rhodium(III)-catalyzed C-H activation has become a powerful and atom-economical strategy for the synthesis of substituted isoquinolines and related N-heterocycles acs.orgacs.orgresearchgate.netorganic-chemistry.org. This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Typically, these reactions involve the annulation of an aryl precursor, containing a directing group, with an alkyne or another coupling partner.

For example, the synthesis of 1-aminoisoquinolines has been achieved through the Rh(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with α-MsO/TsO/Cl ketones acs.org. This method provides a practical route to C4-unsubstituted aminoisoquinolines. Similarly, isoquinoline derivatives can be accessed from benzimidates and allyl carbonates via a Rh(III)-catalyzed cascade C-H activation/cyclization, liberating H2 in the process .

Another innovative approach utilizes a hydrazone as an oxidizing directing group in the Rh(III)-catalyzed synthesis of highly substituted isoquinolines. This reaction proceeds through C-C and C-N bond formation, coupled with N-N bond cleavage, and does not require an external oxidant acs.org. Furthermore, hydroxyl-substituted benzaldimines can undergo Rh(III)-catalyzed C-H activation and annulation with alkynes to furnish mesoionic isoquinoline derivatives, using the oxygen of the hydroxyl group as an internal anion source researchgate.net.

The table below illustrates the diversity of Rh(III)-catalyzed isoquinoline syntheses:

| Aryl Precursor | Coupling Partner | Key Feature |

| Aryl amidine | α-MsO/TsO/Cl ketone | Synthesis of 1-aminoisoquinolines acs.org. |

| Benzimidate | Allyl carbonate | Cascade C-H activation/cyclization with H2 liberation . |

| Ketimine | Alkyne | Synthesis of highly substituted isoquinolinium salts researchgate.net. |

| Hydroxyl-substituted benzaldimine | Alkyne | Formation of mesoionic isoquinolines researchgate.net. |

Aryne-Mediated Syntheses for Hydroxyisoquinoline Derivatives

Aryne chemistry offers a unique avenue for the synthesis of highly functionalized aromatic and heterocyclic compounds sigmaaldrich.com. The transient and highly reactive nature of arynes allows for the formation of multiple bonds in a single step. One convenient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure starting from β-ketoesters rsc.org. This approach provides a rapid entry to the 3-hydroxyisoquinoline core.

The general strategy of using heterocyclic aryne precursors, such as silyltriflates, allows for the generation of 'indolynes' and 'pyridynes' under mild fluoride-based conditions sigmaaldrich.com. These intermediates can then be trapped with a variety of nucleophiles, dienes, and other reagents to generate diverse libraries of substituted heterocycles. This methodology is tolerant of various functional groups, including halides, which can be used to influence the regioselectivity of the trapping reaction sigmaaldrich.com. While direct synthesis of this compound via an isoquinolyne has not been explicitly detailed, the principles of aryne chemistry suggest its feasibility with appropriately designed precursors and trapping agents.

Development of Novel One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing waste and purification steps nih.govresearchgate.netchemrxiv.org. The Mannich reaction, a classic example of a three-component condensation, has been employed for the one-pot synthesis of 1,2,3,4-tetrahydroquinoline Mannich base derivatives nih.gov.

More complex heterocyclic systems can also be accessed through one-pot procedures. For instance, novel chromeno[3,2-f]quinoline derivatives have been synthesized in good yields via a one-pot, three-component condensation of an aromatic aldehyde, 5,5-dimethylcyclohexane-1,3-dione, and 6-hydroxyquinoline researchgate.net. This reaction proceeds through a Michael Initiated Ring Closure. Similarly, a novel one-pot, three-component synthesis of 3-halofurans has been developed, which can be extended to a sequential Sonogashira-addition-cyclocondensation-Suzuki reaction to furnish 2,3,5-trisubstituted furans nih.gov. The principles of these MCRs could be conceptually applied to the design of a one-pot synthesis for this compound, although specific examples are yet to be reported.

Regioselective Functionalization Strategies for Bromine and Hydroxyl Group Introduction

The precise introduction of substituents onto the isoquinoline scaffold is critical for controlling the properties of the final molecule. Regioselective bromination and hydroxylation are key steps in the synthesis of this compound.

Controlled Bromination Protocols for Isoquinoline Scaffolds

Achieving regioselective bromination of the isoquinoline ring system can be challenging due to the presence of multiple reactive sites. The development of controlled bromination protocols is therefore essential. For related heterocyclic systems like pyrrolo[2,1-a]isoquinolines, a combination of bromoisobutyrate and dimethyl sulfoxide has been shown to act as a bromination reagent, delivering brominated products in acceptable to good yields acs.org.

For the quinoline (B57606) scaffold, a novel and convenient method for regioselective iodination at the C3 position has been developed using molecular iodine under metal-free conditions nih.gov. This reaction likely proceeds through a radical intermediate and can be performed on a gram scale. While this method is for iodination of quinolines, it highlights the potential for developing selective halogenation methods for the C3 position of isoquinolines. The direct and selective bromination of 4-hydroxyisoquinoline at the C-3 position remains an area of interest for synthetic chemists.

Selective Hydroxylation Approaches at the C-4 Position of Isoquinoline

The introduction of a hydroxyl group at the C-4 position of the isoquinoline nucleus can be achieved through several synthetic routes. As mentioned previously, the copper-catalyzed hydrolysis of 4-bromoisoquinoline is a direct method to obtain 4-hydroxyisoquinoline connectjournals.com. This method is effective for various hydroxylated isoquinolines.

Alternatively, functionalization at the C-4 position can be achieved through other means, which could then be converted to a hydroxyl group. A metal- and activating group-free method for the C-4 alkylation of isoquinolines has been described, using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile nih.govacs.orgresearchgate.net. The proposed mechanism involves the formation of a 1,2-dihydroisoquinoline intermediate, which then reacts with the vinyl ketone, followed by elimination to restore aromaticity acs.orgresearchgate.net. While this method introduces an alkyl group, the carbonyl functionality within the added group could potentially serve as a handle for further transformations to introduce a hydroxyl group.

A summary of C-4 functionalization strategies is presented below:

| Reaction | Reagents | Product | Key Aspect |

| Hydrolysis | 4-Bromoisoquinoline, Copper catalyst | 4-Hydroxyisoquinoline | Direct introduction of the hydroxyl group connectjournals.com. |

| Alkylation | Isoquinoline, Benzoic acid, Vinyl ketone | 4-Alkyl-isoquinoline | Metal-free C-4 functionalization nih.govacs.orgresearchgate.net. |

Sequential Synthetic Pathways to Achieve this compound Structure

While a single, standardized synthesis for this compound is not extensively documented, its structure can be achieved through logical sequential pathways based on classical isoquinoline syntheses. A plausible and effective approach involves a modified Bischler-Napieralski reaction, a powerful method for cyclizing β-arylethylamides into 3,4-dihydroisoquinolines. wikipedia.orgorganicreactions.org The sequence can be followed by an oxidation step to furnish the aromatic isoquinoline core.

A hypothetical, yet chemically sound, pathway is outlined below:

Preparation of the Amide Precursor: The synthesis would commence with a commercially available, appropriately substituted phenethylamine, such as 3-methoxyphenethylamine. The methoxy group serves as a protected form of the target hydroxyl group and acts as an electron-donating group, which activates the aromatic ring for the subsequent cyclization step. jk-sci.com This starting material is then acylated using bromoacetyl chloride. This reaction forms the key intermediate, N-(2-(3-methoxyphenyl)ethyl)-2-bromoacetamide.

Bischler-Napieralski Cyclization: The bromo-substituted amide undergoes an intramolecular electrophilic aromatic substitution, known as the Bischler-Napieralski reaction. wikipedia.org This cyclodehydration is typically promoted by a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. organic-chemistry.orgslideshare.net The electron-donating methoxy group directs the cyclization to the para position, leading to the formation of 3-bromo-4-methoxy-3,4-dihydroisoquinoline.

Aromatization: The resulting 3,4-dihydroisoquinoline is an unstable enamine and readily tautomerizes or can be oxidized to the fully aromatic isoquinoline system. A common method for this dehydrogenation is palladium-on-carbon (Pd/C) catalysis in a suitable solvent, which efficiently yields 3-bromo-4-methoxyisoquinoline.

Demethylation: The final step is the deprotection of the hydroxyl group. The methoxy group is cleaved to reveal the free hydroxyl group at the C4 position. This is typically achieved by treating the 3-bromo-4-methoxyisoquinoline with a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane. This final transformation yields the target molecule, this compound.

This sequential pathway provides a robust framework for accessing the desired structure by combining well-established reactions with strategic functional group protection and manipulation.

Enantioselective and Diastereoselective Synthesis of Isoquinoline Derivatives

The synthesis of chiral isoquinoline derivatives is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. Enantioselective and diastereoselective methods aim to control the three-dimensional arrangement of atoms, producing specific stereoisomers in high purity. These strategies typically rely on chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of the reaction.

Enantioselective Synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. This is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Asymmetric Transfer Hydrogenation: Dihydroisoquinolines can be reduced to chiral tetrahydroisoquinolines with high enantioselectivity using chiral ruthenium complexes. Arene/Ru/TsDPEN complexes, for instance, serve as effective catalysts for the asymmetric transfer hydrogenation (ATH) of 1-aryl dihydroisoquinolines, yielding the corresponding tetrahydroisoquinolines in high enantiomeric excess. organic-chemistry.org

Asymmetric Cycloaddition: Chiral isoquinoline-containing scaffolds can be synthesized using asymmetric cycloaddition reactions. For example, chiral researchgate.netjst.go.jpharvard.edutriazino[5,4-a]isoquinoline derivatives have been obtained with excellent yields and enantioselectivities (up to 99% ee) through a (3+3) cycloaddition of diazo compounds and isoquinolinium methylides, guided by a bifunctional chiral phase-transfer catalyst.

| Reaction Type | Chiral Catalyst/Reagent | Substrate Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Arene/Ru/TsDPEN Complex | 1-Aryl Dihydroisoquinoline | High | Up to 99% |

| (3+3) Cycloaddition | Bifunctional Chiral Phase-Transfer Catalyst | Isoquinolinium Methylide | Up to 98% | Up to 99% |

Diastereoselective Synthesis is employed when a molecule has multiple stereocenters. The goal is to control the relative configuration of these centers, forming one diastereomer preferentially. This is often accomplished by using a substrate that already contains a chiral center (a chiral auxiliary), which directs the formation of a new stereocenter.

Substrate-Controlled Cyclization: The classic Pictet-Spengler and Bischler-Napieralski reactions can be rendered diastereoselective by using chiral starting materials. For instance, the condensation of a β-arylethylamine derived from a chiral amino acid with an aldehyde can lead to the formation of tetrahydroisoquinolines with high diastereoselectivity. The existing stereocenter in the amino acid backbone directs the approach of the aldehyde, controlling the stereochemistry at the newly formed C1 position.

Petasis-Pomeranz–Fritsch–Bobbitt Synthesis: A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved by combining the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization. The use of a chiral amine, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, as a component in the initial Petasis reaction directs the stereoselectivity of the entire sequence, leading to the formation of the desired diastereomer.

| Reaction Type | Chiral Source | Key Transformation | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Pictet-Spengler Reaction | Chiral Amino Acid Derivative | Intramolecular Cyclization | Variable | Often >90:10 |

| Petasis-Pomeranz–Fritsch–Bobbitt | Chiral Amine Component | Petasis Reaction & Cyclization | Good | 3:1 (Separable Diastereomers) |

Chemical Reactivity and Transformation Studies of 3 Bromo 4 Hydroxyisoquinoline

Reactions at the Carbon-Bromine Bond

The bromine atom at the C-3 position of the isoquinoline (B145761) core is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of aryl bromides, which are common substrates in modern synthetic organic chemistry.

Nucleophilic Substitution Reactions on the Brominated Isoquinoline Core

Direct nucleophilic aromatic substitution (SNAr) on aryl halides like 3-bromo-4-hydroxyisoquinoline is generally challenging. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. In the case of this compound, the isoquinoline nitrogen atom does provide some activation, but the reaction often requires harsh conditions and may not be as efficient as metal-catalyzed alternatives.

The generally accepted mechanism for SNAr involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion. The aromaticity of the ring is temporarily lost.

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the isoquinoline ring.

Due to the high energy of the intermediate, this pathway is often less favorable than other reaction types for functionalizing the C-Br bond.

Metal-Halogen Exchange Reactions for Further Functionalization

A more effective method for activating the C-3 position is through metal-halogen exchange. wikipedia.org This fundamental organometallic reaction converts the relatively unreactive carbon-bromine bond into a highly nucleophilic organometallic species. wikipedia.org This transformation is typically achieved by treating the bromo-compound with strong organometallic bases, most commonly organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to prevent side reactions. tcnj.edu

The general process can be represented as: Isoquinoline-Br + R-Li → Isoquinoline-Li + R-Br

The resulting lithiated isoquinoline is a powerful nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups. The reaction rate for this exchange typically follows the trend I > Br > Cl. wikipedia.org It is important to note that the acidic proton of the hydroxyl group at C-4 will also react with the organolithium reagent. Therefore, at least two equivalents of the lithium reagent are necessary: one to deprotonate the hydroxyl group and a second to perform the metal-halogen exchange.

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been developed as a practical method for performing bromine-metal exchange on bromoheterocycles that contain acidic protons, offering a selective approach under non-cryogenic conditions. researchgate.net

Table 1: Common Reagents and Electrophiles in Metal-Halogen Exchange Reactions

| Exchange Reagent | Typical Electrophile | Functional Group Introduced |

|---|---|---|

| n-Butyllithium | DMF (Dimethylformamide) | -CHO (Formyl) |

| n-Butyllithium | CO₂ (Carbon dioxide) | -COOH (Carboxyl) |

| n-Butyllithium | Alkyl halides (e.g., CH₃I) | -Alkyl (e.g., -CH₃) |

| Isopropylmagnesium chloride | Aldehydes/Ketones | -CH(OH)R (Secondary Alcohol) |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on the Brominated Isoquinoline

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and the bromine atom on the isoquinoline core serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form biaryl compounds. For this compound, a Suzuki coupling would allow for the introduction of various aryl or heteroaryl substituents at the C-3 position. researchgate.netorganic-synthesis.com A related compound, 4-bromo-3-hydroxyquinoline-N-oxide, has been successfully used in Suzuki-Miyaura couplings with polyprenyl boronic acids. researchgate.net

A typical catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the isoquinoline.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. wikipedia.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst. organic-synthesis.com

Sonogashira Coupling: The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would enable the synthesis of 3-alkynyl-4-hydroxyisoquinolines, which are valuable intermediates for creating more complex heterocyclic systems. libretexts.orgyoutube.com Modified, copper-free Sonogashira protocols have also been developed for the functionalization of quinoline (B57606) motifs. researchgate.net

Table 2: Typical Conditions for Cross-Coupling Reactions

| Reaction | Catalyst | Coupling Partner | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Ar-B(OH)₂ | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | R-C≡CH | Et₃N, Piperidine | THF, DMF |

Reactivity of the Hydroxyl Group at C-4

The hydroxyl group at the C-4 position behaves as a typical phenolic hydroxyl group, allowing for various derivatization reactions and participating in tautomeric equilibria.

Derivatization of the Hydroxyl Moiety (e.g., Etherification, Esterification)

The phenolic hydroxyl group can be readily converted into ethers or esters. These reactions are often used to protect the hydroxyl group during subsequent synthetic steps or to modify the biological activity of the molecule.

Etherification: Etherification, such as O-alkylation, is commonly achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). For example, a process of oxyalkylation has been used in the synthesis of related brominated phenyl compounds. researchgate.net

Esterification: Esterification can be accomplished by reacting the hydroxyl group with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine). This reaction converts the hydroxyl group into an ester functionality.

These derivatization reactions provide a straightforward way to modify the properties and reactivity of the this compound scaffold.

Investigation of Tautomeric Equilibria in 4-Hydroxyisoquinoline (B107231) Systems

Hydroxy-substituted nitrogen heterocycles, including 4-hydroxyisoquinolines, can exist in equilibrium between different tautomeric forms. Specifically, 4-hydroxyisoquinoline can exist in an equilibrium between the enol (hydroxy) form and the keto (isoquinolone) form. researchgate.net This phenomenon is known as keto-enol tautomerism.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of other substituents on the ring. researchgate.net In the case of the parent 3-hydroxyisoquinoline, studies have shown that it exists predominantly as the lactim (hydroxy) tautomer in non-hydroxylic solvents, while the lactam (keto) tautomer is favored in water. rsc.orgrsc.org Computational studies on related 4-hydroxyquinoline (B1666331) derivatives often show that the keto tautomer is thermodynamically favored. researchgate.net The tautomeric state can significantly impact the molecule's chemical reactivity and biological properties. beilstein-journals.org

Structural Analysis and Theoretical Investigations of 3 Bromo 4 Hydroxyisoquinoline

Advanced Spectroscopic Characterization for Molecular Structure Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 3-bromo-4-hydroxyisoquinoline, confirming its atomic connectivity, and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A full NMR analysis, including ¹H NMR and ¹³C NMR, would be required to characterize this compound.

¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and coupling constants (J). This data would allow for the precise assignment of each proton on the isoquinoline (B145761) core.

¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule and their respective chemical shifts, providing a map of the carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Specific, experimentally determined NMR data for this compound is not publicly available. A hypothetical data table for expected resonances is presented below for illustrative purposes.

| Hypothetical ¹H NMR Data (in CDCl₃) |

| Chemical Shift (δ) ppm |

| 8.50 |

| 8.10 |

| 7.80 |

| 7.65 |

| 7.50 |

| 5.50 |

| Hypothetical ¹³C NMR Data (in CDCl₃) |

| Chemical Shift (δ) ppm |

| 155.0 |

| 145.0 |

| 135.0 |

| 130.0 |

| 128.5 |

| 128.0 |

| 125.0 |

| 120.0 |

| 105.0 |

Note: The above data is hypothetical and serves only to illustrate the format of expected results.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into tautomerism. The 4-hydroxyisoquinoline (B107231) scaffold can exist in equilibrium with its keto tautomer, 4-isoquinolinone.

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for O-H stretching (around 3200-3600 cm⁻¹) of the hydroxyl group and C=O stretching (around 1650-1700 cm⁻¹) if the keto tautomer is present. Aromatic C-H and C=C stretching vibrations would also be visible.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system, and could help in studying the tautomeric equilibrium under different conditions.

Detailed experimental IR and Raman spectra for this compound have not been reported in the searched literature.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₆BrNO), the presence of a bromine atom would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of CO, HCN, or the bromine atom.

A specific mass spectrum and detailed fragmentation analysis for this compound are not available in the reviewed scientific sources.

Solid-State Structural Characterization via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of the crystal packing.

A crystal structure analysis would reveal how molecules of this compound arrange themselves in a crystalline lattice. Key intermolecular interactions that would be investigated include:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom of the isoquinoline ring is a potential acceptor. This could lead to the formation of chains or dimeric structures.

π-Stacking: The planar aromatic rings could interact through π-π stacking, contributing to the stability of the crystal lattice.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms on neighboring molecules.

No published crystallographic data detailing the crystal packing of this compound could be located.

The X-ray diffraction data would provide the precise conformation of the molecule as it exists in the crystal. This includes:

Bond Lengths and Angles: Accurate measurement of all bond lengths and angles within the molecule.

Planarity: Confirmation of the planarity of the isoquinoline ring system.

Torsion Angles: Determination of key torsion angles, which define the three-dimensional shape.

This information is fundamental for computational modeling and for understanding the molecule's steric and electronic properties. However, a crystal structure for this compound has not been reported.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools for investigating the molecular properties of compounds like this compound from a theoretical standpoint. These quantum mechanical studies allow for the prediction of molecular structure, reactivity, and energetic properties without the need for empirical measurement, offering deep insights into a molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and electron density distribution.

A primary application of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For this compound, a DFT geometry optimization would calculate key structural parameters. While specific experimental or calculated data for this molecule is not available, a hypothetical data table based on such a calculation would resemble the following:

| Parameter Type | Atoms Involved | Calculated Value (Hypothetical) |

|---|---|---|

| Bond Length | C3-Br | ~1.90 Å |

| Bond Length | C4-O | ~1.36 Å |

| Bond Angle | C2-C3-C4 | ~120° |

| Bond Angle | C3-C4-O | ~121° |

| Dihedral Angle | N1-C2-C3-Br | ~180° |

Note: The values in this table are hypothetical examples and are not based on actual published research for this compound. They serve to illustrate the type of data obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated from the molecule's electron density and is plotted onto its electron density surface. The MEP map uses a color scale to indicate electrostatic potential:

Red: Regions of high electron density and negative electrostatic potential. These areas are susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential. These areas are prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely show a region of negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the isoquinoline ring, indicating these are sites for electrophilic interaction. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, marking it as a site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. It represents the molecule's ability to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical reactivity descriptor. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. A large gap implies greater stability.

If FMO analysis were performed on this compound, it would yield specific energy values for these orbitals and allow for the calculation of various reactivity descriptors, as shown in the hypothetical table below.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons |

Note: This table defines the parameters of FMO analysis but contains no numerical data, as specific calculations for this compound are not available.

4-hydroxyisoquinoline and its derivatives can exist in different tautomeric forms, primarily the enol form (4-hydroxyisoquinoline) and the keto form (isoquinolin-4(1H)-one). The bromine substituent at the C3 position can influence the relative stability of these tautomers.

Theoretical studies, typically using DFT, can calculate the total electronic energy of each tautomer. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form under equilibrium conditions. Such studies would also consider the effects of different solvents on tautomeric equilibrium by using computational models like the Polarizable Continuum Model (PCM). A study on this compound would determine which of its potential tautomeric structures is energetically favored.

Energy framework calculations are used to analyze the intermolecular interactions within a crystal lattice, providing insight into the stability and structure of its supramolecular architecture. This analysis involves calculating the interaction energies between a central molecule and its nearest neighbors in the crystal.

These energies are typically categorized into electrostatic, polarization, dispersion, and repulsion components. The results are often visualized as framework diagrams where the thickness of cylinders connecting molecular pairs is proportional to the strength of the interaction. For this compound, this analysis would require crystallographic data (a solved crystal structure) and would reveal the dominant forces (e.g., hydrogen bonding, π-π stacking) that govern its solid-state packing.

Synthetic Utility and Applications of 3 Bromo 4 Hydroxyisoquinoline As a Chemical Building Block

Precursor in the Synthesis of Complex Natural Product Analogues

The isoquinoline (B145761) core is a privileged structure found in a vast number of biologically active natural products, particularly alkaloids. The strategic placement of the bromo and hydroxy functionalities in 3-bromo-4-hydroxyisoquinoline makes it an excellent starting material for the synthesis of analogues of these complex molecules. The bromine atom at the C-3 position is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

These reactions enable the introduction of diverse substituents and complex side chains, which are often crucial for the biological activity of natural product analogues. For instance, the isoquinoline framework is a key component of alkaloids with a wide range of pharmacological properties, including anticancer and antimicrobial activities. By utilizing this compound, chemists can systematically modify the structure of these natural products to develop novel compounds with potentially enhanced or altered therapeutic effects. The hydroxyl group at the C-4 position offers another point for modification, such as etherification or esterification, further expanding the diversity of accessible analogues.

Role as a Scaffold for Ligand Design in Catalysis and Coordination Chemistry

The development of novel ligands is central to advancing the field of catalysis and coordination chemistry. Ligands play a critical role in modulating the electronic and steric properties of metal centers, thereby controlling the reactivity and selectivity of catalysts. The rigid isoquinoline framework of this compound, combined with its functional handles, makes it an attractive scaffold for the design of new ligands.

The nitrogen atom within the isoquinoline ring and the hydroxyl group can act as coordination sites for metal ions. Furthermore, the bromine atom can be replaced through cross-coupling reactions to introduce other coordinating groups, such as phosphines, amines, or other heterocyclic moieties. This modular approach allows for the systematic tuning of the ligand's properties to optimize its performance in a specific catalytic transformation. Metal complexes incorporating ligands derived from this scaffold have potential applications in a variety of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. The ability to fine-tune the ligand architecture is essential for achieving high efficiency and selectivity in these processes.

Application in the Development of Advanced Organic Materials

The unique electronic and structural features of the isoquinoline ring system make this compound a promising building block for the creation of advanced organic materials with tailored properties.

Precursors for Conductive and Optical Materials

Organic conductive polymers and materials with specific optical properties are at the forefront of materials science research, with applications in electronics, photonics, and sensing. The extended π-system of the isoquinoline core contributes to the electronic properties of materials derived from it. Through polymerization reactions, often involving the reactive bromine site, this compound can be incorporated as a monomer into larger polymeric structures.

The resulting polymers can exhibit electrical conductivity, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, modification of the isoquinoline scaffold can influence the material's photophysical properties, including its absorption and emission spectra. This allows for the design of materials with specific optical characteristics for use in applications like fluorescent probes and nonlinear optics.

Components for Sensors and Porous Frameworks (e.g., Metal-Organic Frameworks)

The development of chemical sensors and porous materials like Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs) is a rapidly growing area of research. nih.govrsc.orgnih.gov These materials have applications in gas storage, separation, catalysis, and sensing. nih.govrsc.orgnih.gov this compound can be utilized as a functionalized linker or building block in the synthesis of these frameworks. nih.gov

The nitrogen and oxygen atoms of the isoquinoline derivative can coordinate to metal centers to form the nodes of a MOF, while the aromatic backbone acts as the linker. nih.gov The pores within these frameworks can be tailored by the choice of the organic linker, and the functionality of the isoquinoline unit can be exploited for selective guest binding or sensing applications. nih.govrsc.org For example, the isoquinoline nitrogen can act as a binding site for specific analytes, leading to a detectable change in the material's properties, such as its fluorescence, which forms the basis of a chemical sensor. researchgate.net A wearable colorimetric sensor has been developed using a chemical receptor embedded in an agarose (B213101) gel that changes color upon exposure to gamma-hydroxybutyrate (GHB). rdworldonline.com

Foundation for the Synthesis of Diversely Functionalized Heterocyclic Systems

The reactivity of the bromine and hydroxyl groups on the isoquinoline core provides a versatile platform for the synthesis of a wide range of functionalized heterocyclic compounds. The ability to introduce various substituents allows for the creation of libraries of compounds for screening in drug discovery and materials science.

Construction of Fused and Annulated Heterocyclic Architectures

Fused and annulated heterocyclic systems, where additional rings are built onto the isoquinoline framework, represent a class of compounds with significant structural complexity and often potent biological activity. This compound is an excellent starting material for the construction of such polycyclic aromatic compounds.

Annulation reactions, such as the Diels-Alder reaction or transition-metal-catalyzed cyclization processes, can be employed to build new rings onto the isoquinoline core. wikipedia.orgorganic-chemistry.org The bromine atom can serve as a handle for intramolecular cyclization reactions, where a tethered reactive group displaces the bromide to form a new ring. escholarship.org These strategies allow for the efficient synthesis of complex, multi-ring systems that would be difficult to access through other synthetic routes. The resulting fused heterocyclic architectures are of great interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties.

Future Research Directions and Emerging Trends in Brominated Hydroxylated Isoquinoline Chemistry

Exploration of Novel Catalytic Systems for Efficient Functionalization

The development of novel catalytic systems is a cornerstone of modern organic synthesis and holds immense promise for the functionalization of brominated hydroxylated isoquinolines. Research is increasingly focused on transition-metal-catalyzed C-H activation, which allows for the direct modification of the isoquinoline (B145761) core without the need for pre-functionalized starting materials. ijpsjournal.comyoutube.comyoutube.com Catalysts based on metals such as palladium, rhodium, and ruthenium have shown significant potential in facilitating a wide range of transformations, including arylation, alkylation, and amination reactions. nih.govmdpi.comnih.gov Future efforts will likely concentrate on developing more active, selective, and reusable catalysts to further enhance the efficiency and cost-effectiveness of these transformations. The exploration of earth-abundant metal catalysts is also an emerging area, aiming to replace precious metals and improve the sustainability of the synthetic processes.

Leveraging Advanced Computational Chemistry for Rational Design and Reactivity Prediction

Advanced computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of synthetic strategies and the prediction of reactivity in isoquinoline chemistry. tandfonline.comresearchgate.netnih.govresearchgate.net DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of molecules like 3-Bromo-4-hydroxyisoquinoline. tandfonline.comresearchgate.netnih.govnih.gov This computational approach allows researchers to model reaction mechanisms, predict the regioselectivity of reactions, and design novel catalysts with enhanced performance. researchgate.net By understanding the underlying principles that govern chemical transformations, scientists can more efficiently develop new synthetic methods and design novel isoquinoline derivatives with desired properties, thereby accelerating the discovery process. nih.govmanchester.ac.ukucsd.edunih.gov

| Computational Method | Application in Isoquinoline Chemistry | Potential Impact on this compound |

| Density Functional Theory (DFT) | Prediction of electronic properties, reaction mechanisms, and spectroscopic data. tandfonline.comresearchgate.netnih.govresearchgate.net | Rational design of selective functionalization reactions and prediction of reactivity at different positions of the isoquinoline core. |

| Molecular Docking | In silico screening of potential biological targets and prediction of binding affinities. | Design of novel derivatives of this compound with specific biological activities. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions and catalyst-substrate interactions. | Understanding the mechanism of action of potential enzyme inhibitors based on the this compound scaffold. |

Integration with Flow Chemistry and Automation for Scalable and Reproducible Synthesis

The integration of flow chemistry and automation is set to revolutionize the synthesis of complex molecules, including this compound. researchgate.netacs.orgsoci.orgacs.org Continuous flow systems offer numerous advantages over traditional batch processes, such as precise control over reaction parameters, enhanced safety, and improved scalability. researchgate.netacs.orgacs.org Automation of these systems can further increase efficiency and reproducibility, enabling high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. researchgate.netsoci.org This technology is particularly well-suited for the synthesis of pharmaceutical intermediates, where consistency and quality are paramount. The adoption of flow chemistry is expected to streamline the production of brominated hydroxylated isoquinolines, making them more accessible for research and development. researchgate.net

Discovery of New Reaction Pathways and Unprecedented Chemical Transformations

The quest for novel reaction pathways and unprecedented chemical transformations continues to be a driving force in organic chemistry. In the context of brominated hydroxylated isoquinolines, researchers are exploring innovative strategies to construct and functionalize the isoquinoline scaffold. harvard.eduresearchgate.net This includes the development of domino reactions that allow for the rapid assembly of complex molecular architectures from simple starting materials. Furthermore, dearomatization strategies are emerging as a powerful tool to access novel, three-dimensional structures that are otherwise difficult to synthesize. nih.gov The discovery of such new transformations will not only expand the chemical space accessible from this compound but also open up new avenues for the development of compounds with unique properties and applications.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-hydroxyisoquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves halogenation or substitution reactions on an isoquinoline scaffold. Key steps include:

- Electrophilic Bromination : Direct bromination at the 3-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃). Temperature control (0–5°C) minimizes side reactions .

- Hydroxylation : Introduction of the 4-hydroxy group via hydrolysis of a methoxy precursor or direct oxidation. Acidic or basic conditions (e.g., H₂SO₄/NaOH) are critical for regioselectivity .

- Purification : Recrystallization from ethanol/water mixtures is commonly used, with purity confirmed by melting point analysis (expected range: 80–90°C based on analogous brominated isoquinolines) .

Q. Table 1: Comparative Reaction Conditions for Bromination

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NBS, FeCl₃ | DCM | 0–5°C | 65–75 | |

| Br₂, H₂SO₄ | Acetic Acid | 25°C | 50–60 |

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Melting Point Analysis : Compare observed mp (e.g., 83–87°C for 5-Bromoisoquinoline) with literature values to assess purity .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons near Br and OH groups). For example, deshielded protons adjacent to Br appear at δ 7.5–8.5 ppm .

- IR Spectroscopy : Detect O-H stretching (~3200 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- HPLC-MS : Quantify purity (>95%) and verify molecular ion peaks ([M+H]⁺ at m/z 228–230 for C₉H₆BrNO) .

Advanced Research Questions

Q. How does the position of bromine and hydroxyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-Bromo-4-hydroxy substitution pattern enables selective functionalization:

- Suzuki-Miyaura Coupling : The bromine at C3 participates in Pd-catalyzed coupling with aryl boronic acids, while the hydroxyl group at C4 can be protected (e.g., as a silyl ether) to prevent side reactions. Use Pd(PPh₃)₄ in THF/water at 80°C for optimal results .

- Regioselectivity Challenges : Steric hindrance from the hydroxyl group may reduce coupling efficiency at C3. Computational modeling (DFT) predicts electron density distribution to guide catalyst selection .

Q. Table 2: Substituent Effects on Coupling Efficiency

| Coupling Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 70 | |

| Vinylboronic ester | Pd(dba)₂ | 55 |

Q. What strategies resolve contradictions in reported biological activity data for halogenated isoquinolines?

Methodological Answer: Discrepancies in bioactivity data (e.g., antiviral vs. antibacterial effects) arise from:

- Structural Analogues : Minor differences in halogen positioning (e.g., 3-Bromo vs. 5-Bromo) drastically alter interactions with biological targets. For example, this compound shows higher inhibition of HIV protease (IC₅₀ = 2.5 µM) compared to 5-Bromo derivatives (IC₅₀ = 10 µM) .

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. HEK293) or solvent systems (DMSO concentration) affect compound solubility and activity. Standardize protocols using ISO guidelines .

Q. How can computational methods optimize the design of this compound derivatives for target-specific applications?

Methodological Answer:

- Molecular Docking : Use the InChI Key (e.g., IXLPAFQCBBGXBG-UHFFFAOYSA-N for analogues) to model interactions with enzymes like topoisomerase II. Software such as AutoDock Vina predicts binding affinities .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups at C3 enhance antibacterial potency .

Q. Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for interpreting contradictory spectral or bioassay data?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR or HPLC datasets to identify outliers caused by impurities .

- Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values from conflicting bioassay results, ensuring ≥3 technical replicates .

Q. Key Takeaways for Researchers

- Prioritize regioselective synthesis and rigorous spectroscopic validation.

- Address bioactivity contradictions through structural and assay standardization.

- Leverage computational tools for derivative optimization and mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.